molecular formula C8H13N5O B8712617 1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazin-2-one

1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazin-2-one

Cat. No.: B8712617
M. Wt: 195.22 g/mol
InChI Key: VUQLKTAFWFPHBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazin-2-one is a heterocyclic compound that features a triazole ring and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazin-2-one typically involves the reaction of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde with 2-oxopiperazine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Scientific Research Applications

1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazin-2-one involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. This interaction can lead to inhibition or activation of the target, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-1,2,4-triazole-5-carbaldehyde
  • 2-Oxopiperazine
  • 1,2,4-Triazole derivatives

Uniqueness

1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazin-2-one is unique due to its combination of a triazole ring and a piperazine ring, which imparts specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

Molecular Formula

C8H13N5O

Molecular Weight

195.22 g/mol

IUPAC Name

1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazin-2-one

InChI

InChI=1S/C8H13N5O/c1-12-7(10-6-11-12)5-13-3-2-9-4-8(13)14/h6,9H,2-5H2,1H3

InChI Key

VUQLKTAFWFPHBD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)CN2CCNCC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A slurry of palladium on carbon (10%, 1.7 g) and 1,4-cyclohexadiene (4.1 g, 51 mmol) in ethanol (10 mL) was added to a solution of phenylmethyl 4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-3-oxo-1-piperazinecarboxylate (Description 140, 1.7 g, 5.2 mmol) in ethanol (40 mL) and the mixture was stirred at room temperature for 2 hours. The mixture was filtered through Celite™ and the solvent was evaporated under reduced pressure, The residue was recrystallized from propan-2-ol to give the title compound (500 mg, 49%). m/z (ES+) 196 (M+1).
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
phenylmethyl 4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-3-oxo-1-piperazinecarboxylate
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
49%

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